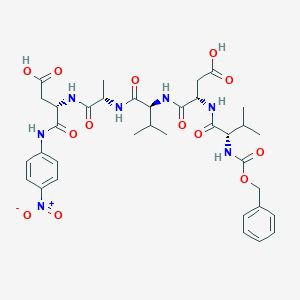

Z-VDVAD-pNA (trifluoroacetate salt)

Beschreibung

Significance of Caspase-2 Substrates in Protease Research

Caspases, a family of cysteine-aspartic proteases, are central players in programmed cell death (apoptosis) and inflammation. Caspase-2 is considered an initiator caspase, playing a role in the upstream signaling pathways of apoptosis. The study of its substrates is crucial for several reasons:

Elucidating Biological Pathways: Identifying and characterizing substrates helps to unravel the specific cellular pathways in which caspase-2 is involved.

Understanding Disease Mechanisms: Dysregulation of caspase-2 activity has been implicated in various diseases, including cancer. Studying its substrate interactions can provide insights into these pathological processes.

Developing Therapeutic Agents: Specific substrates can be used to screen for inhibitors of caspase-2, which may have therapeutic potential.

While Z-VDVAD-pNA has been instrumental in many studies, it is important to note its limitation: it is not entirely specific for caspase-2 and can also be cleaved by other caspases, such as caspase-3 and caspase-7, albeit with lower efficiency. nih.gov

Historical Context of Z-VDVAD-pNA Development

The development of Z-VDVAD-pNA is rooted in the foundational work on caspase substrate specificities. A seminal 1997 study by Talanian et al. systematically investigated the substrate preferences of various caspase family members. nih.gov This research identified the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) as an optimal substrate for caspase-2. nih.gov This discovery paved the way for the synthesis of peptide-based tools like Z-VDVAD-pNA.

The synthesis of such peptide-pNA conjugates generally involves solid-phase peptide synthesis to create the desired amino acid sequence, followed by the coupling of p-nitroaniline to the C-terminus. The N-terminus is protected by a benzyloxycarbonyl (Z) group. While specific synthesis details for Z-VDVAD-pNA are often proprietary, the general principles of peptide chemistry are well-established. acs.orgnih.gov

Scope and Academic Relevance of Z-VDVAD-pNA Studies

Despite its noted lack of absolute specificity, Z-VDVAD-pNA and its derivatives have been widely used in academic research to investigate the role of caspase-2 in various cellular contexts.

In studies of p53-mediated apoptosis, the inhibitor counterpart, Z-VDVAD-fmk, was used to demonstrate that caspase-2 is required for DNA damage-dependent cell death. nih.gov The study showed that inhibition of caspase-2 activity using Z-VDVAD-fmk reduced apoptosis in cells expressing wild-type p53. nih.gov

Another area of research where Z-VDVAD derivatives have been employed is in understanding the cellular response to chemotherapeutic agents. For instance, studies have utilized Z-VDVAD-fmk to investigate the role of caspase-2 in doxorubicin-induced apoptosis. bpsbioscience.com Furthermore, in studies of apoptosis induced by oxidative stress, the irreversible caspase-2 inhibitor Z-VDVAD-FMK was shown to attenuate apoptosis in endothelial cells. bpsbioscience.com

These examples highlight that, while newer and more specific substrates have been and continue to be developed, Z-VDVAD-pNA and its related compounds have been valuable tools, contributing significantly to our understanding of the complex roles of caspase-2 in cellular life and death.

Data Tables

Physicochemical Properties of Z-VDVAD-pNA (trifluoroacetate salt)

| Property | Value |

| Formal Name | N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate (B77799) salt |

| Molecular Formula | C₃₅H₄₅N₇O₁₃ • XCF₃COOH |

| Formula Weight | 771.8 g/mol |

| Purity | ≥95% |

| Solubility | 5% NH₃ (Aqueous): 1 mg/ml |

| Storage | -20°C |

| Appearance | A solid |

Data sourced from Cayman Chemical. nih.gov

Eigenschaften

Molekularformel |

C35H45N7O13 |

|---|---|

Molekulargewicht |

771.8 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |

InChI-Schlüssel |

ZXSSQHFLGLMCEQ-CBWBGJISSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Enzymatic Characterization and Substrate Specificity of Z Vdvad Pna

Caspase-2 as a Primary Endogenous Target Enzyme

Z-VDVAD-pNA was initially identified as a preferred substrate for caspase-2, an initiator caspase with roles in apoptosis, cell cycle regulation, and tumor suppression. frontiersin.orgnih.govresearchgate.net The enzyme's unique substrate requirements set it apart from other caspases.

Caspase-2 Substrate Specificity Profile

Early studies utilizing peptide libraries revealed that caspase-2 exhibits a distinct preference for substrates containing the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD). frontiersin.orgnih.gov This preference for a five-amino-acid sequence is a notable characteristic of caspase-2, as most other caspases efficiently recognize tetrapeptide motifs. nih.govnih.gov The VDVAD sequence was identified as an optimal cleavage motif for caspase-2. nih.gov However, further research has shown that the substrate specificity of caspase-2 can overlap with that of executioner caspases, such as caspase-3 and caspase-7. frontiersin.org In fact, some studies indicate that the cleavage motif preference for caspase-2, -3, and -7 can be nearly identical, with a common preference for the DEVD sequence. frontiersin.org This overlap has presented challenges in definitively categorizing caspase-2 based on its substrate specificity alone. frontiersin.org

Molecular Recognition of the VDVAD Sequence by Caspase-2

The molecular recognition of the VDVAD sequence by caspase-2 is a highly specific process, with the P5 valine residue playing a critical role. nih.govresearchgate.net Unlike other caspases that typically require a four-amino-acid sequence for efficient cleavage, caspase-2's catalytic efficiency is significantly enhanced by the presence of this fifth amino acid at the P5 position. nih.govnih.gov The interaction between the P5 residue of the substrate and the S5 binding pocket of the enzyme is a key determinant of substrate recognition and subsequent cleavage. nih.govresearchgate.net The requirement for this extended peptide sequence contributes to the unique substrate specificity of caspase-2 among the caspase family. nih.gov

Structural Basis of Caspase-2 Active Site Interactions with Z-VDVAD-pNA

Crystallographic studies of caspase-2 in complex with a peptide inhibitor analog of VDVAD (VDVAD-CHO) have provided detailed insights into the structural basis of their interaction. nih.govresearchgate.net The active site of caspase-2 forms a cleft where the peptide substrate binds. acs.org The interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions. nih.gov

Two key residues in caspase-2, Threonine-380 (Thr-380) and Tyrosine-420 (Tyr-420), are crucial for the recognition of the P5 valine residue of the VDVAD sequence. nih.govresearchgate.net The backbone of the P5 valine forms hydrogen bonds with the backbone oxygen atoms of both Thr-380 and Tyr-420, as well as the side chain oxygen of Thr-380. nih.gov Furthermore, the hydrophobic side chain of the P5 valine engages in hydrophobic interactions with the side chain of Tyr-420. nih.gov Mutation of these residues has been shown to significantly decrease the catalytic efficiency of caspase-2, highlighting their importance in substrate binding and catalysis. nih.govresearchgate.net The specific architecture of the caspase-2 active site, particularly the S5 subsite, accommodates the P5 residue, explaining its preference for pentapeptide substrates like VDVAD. nih.govacs.org

Cross-Reactivity with Other Caspases

A significant aspect of the enzymatic characterization of Z-VDVAD-pNA is its cross-reactivity with other members of the caspase family. While it is a substrate for caspase-2, it is not exclusively cleaved by it.

Interaction with Caspase-3 and Caspase-7 Activities

Z-VDVAD-pNA is also recognized and cleaved by the executioner caspases, caspase-3 and caspase-7. frontiersin.orgnih.govnih.gov In fact, studies have demonstrated that caspase-3 can cleave VDVAD-based peptides with kinetics similar to or even greater than caspase-2. nih.gov This lack of specificity has been a point of confusion and a limitation in using VDVAD-based reagents as specific indicators of caspase-2 activity. nih.gov Caspase-7 has also been shown to have activity towards the VDVAD substrate. nih.gov This cross-reactivity is attributed to the similarities in the active site architecture between these caspases, particularly in the non-prime side where the initial substrate recognition occurs. biorxiv.org

Comparative Analysis of Cleavage Efficiencies Across Caspase Family Members

Comparative studies have shown that the cleavage efficiency of VDVAD-containing substrates varies among different caspases. While caspase-2 shows a clear preference for this pentapeptide, executioner caspases, especially caspase-3, are also highly efficient at cleaving it. frontiersin.orgnih.gov This often leads to Z-VDVAD-pNA being more potently cleaved by caspase-3 than by caspase-2 in certain experimental contexts. nih.gov The broad reactivity of Z-VDVAD-pNA underscores the overlapping substrate specificities among different caspases. nih.gov

| Caspase | Relative Cleavage Efficiency of VDVAD Sequence | Key Findings |

|---|---|---|

| Caspase-2 | High | Prefers pentapeptide substrates like VDVAD. frontiersin.orgnih.govnih.gov |

| Caspase-3 | High | Can cleave VDVAD-based peptides with similar or greater efficiency than caspase-2. nih.govnih.gov |

| Caspase-7 | Moderate | Shows activity towards the VDVAD substrate. nih.gov |

| Caspase | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Caspase-2 | Ac-VDVAD-AFC | Data Not Consistently Available in Search Results | nih.gov |

| Caspase-3 | Ac-VDVAD-AFC | Data Not Consistently Available in Search Results | nih.gov |

| Caspase-2 | Ac-DEVD-AFC | Data Not Consistently Available in Search Results | nih.gov |

| Caspase-3 | Ac-DEVD-AFC | Data Not Consistently Available in Search Results | nih.gov |

Implications of Overlapping Specificity for Caspase-2 Research

A significant challenge in the precise characterization of caspase-2 activity is the overlapping specificity of its substrates, a point critically relevant to the use of Z-VDVAD-pNA. While the VDVAD (Val-Asp-Val-Ala-Asp) sequence is recognized and cleaved by caspase-2, it is not exclusively so. Research has consistently demonstrated that this peptide sequence is also efficiently processed by other members of the caspase family, most notably the executioner caspases, caspase-3 and caspase-7 nih.govfrontiersin.orgnih.govnih.gov.

This cross-reactivity has been a considerable hurdle for researchers, as it complicates the interpretation of results from assays using VDVAD-based reagents, which are often marketed as "caspase-2-specific" nih.gov. Studies have shown that the fluorogenic analog, Ac-VDVAD-AFC, is only marginally more effectively cleaved by caspase-2 than by caspase-3 nih.gov. This lack of absolute specificity means that observed enzymatic activity in cell lysates or purified systems using Z-VDVAD-pNA may not be solely attributable to caspase-2, but could represent a composite activity of multiple caspases.

The implications of this overlapping specificity are profound for caspase-2 research. It necessitates the use of additional controls and more specific tools to definitively attribute a biological function to caspase-2. The development of more selective substrates and inhibitors remains a key area of investigation to overcome the limitations imposed by the promiscuity of substrates like Z-VDVAD-pNA nih.gov.

Enzyme Kinetic Parameters of Z-VDVAD-pNA Hydrolysis

The enzymatic hydrolysis of Z-VDVAD-pNA by caspases can be quantitatively described by its kinetic parameters. These constants provide a measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Determination of Michaelis-Menten Constants (Kₘ and k꜀ₐₜ)

The catalytic constant (k꜀ₐₜ), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. Together, Kₘ and k꜀ₐₜ are fundamental to understanding the efficiency of an enzyme.

Analysis of Turnover Rates and Catalytic Efficiency

The catalytic efficiency of an enzyme is best described by the ratio k꜀ₐₜ/Kₘ. This value represents the rate of the reaction at low substrate concentrations and is a measure of how efficiently an enzyme can convert a substrate to a product. Studies have shown that caspase-2 exhibits a significantly higher catalytic efficiency for pentapeptide substrates like VDVAD compared to tetrapeptide substrates, with reports of a 10- to 40-fold increase in efficiency nih.gov. This highlights the importance of the P5 valine residue for optimal recognition and cleavage by caspase-2 nih.govsigmaaldrich.com.

While the specific k꜀ₐₜ for Z-VDVAD-pNA is not detailed in the available literature, extensive quantitative mass spectrometry studies have determined the catalytic efficiencies (k꜀ₐₜ/Kₘ) for the cleavage of numerous protein substrates by caspase-2. These studies revealed a wide range of catalytic efficiencies, with values for 49 different substrates being measured pnas.orgescholarship.org. This broad range underscores the diverse nature of caspase-2's substrate recognition and processing capabilities.

Influence of pH and Ionic Strength on Enzymatic Activity

The enzymatic activity of caspases, including the hydrolysis of Z-VDVAD-pNA by caspase-2, is sensitive to the pH and ionic strength of the reaction environment. Optimal assay conditions are crucial for obtaining reliable and reproducible kinetic data.

A commonly used assay buffer for measuring caspase-2 activity with the substrate Ac-VDVAD-AFC has a pH of 6.5 and contains 150 mM NaCl nih.gov. This suggests that caspase-2 functions effectively under mildly acidic conditions and at a physiological salt concentration. The formation of caspase-2 activating complexes has also been noted to be a time- and salt-dependent process in vitro, further emphasizing the importance of ionic strength in regulating caspase-2 function nih.gov. Systematic studies detailing the precise effects of a range of pH values and ionic strengths on the kinetic parameters of Z-VDVAD-pNA hydrolysis by caspase-2 are not extensively documented in the reviewed literature. However, it is established that maintaining a stable pH and ionic environment is critical for accurate enzymatic characterization. For instance, a fluorometric assay for caspase-3 like activity is typically conducted at pH 7.4 nih.gov.

Methodological Approaches Utilizing Z Vdvad Pna

Colorimetric Assay Principle and Detection

The fundamental principle behind the use of Z-VDVAD-pNA in caspase activity assays lies in its targeted cleavage by specific caspases, leading to a detectable color change. This method provides a straightforward and quantifiable measure of enzyme activity.

Z-VDVAD-pNA is a synthetic peptide substrate that is recognized and cleaved by specific caspase enzymes, such as caspase-2. cephamls.com The cleavage of the substrate by the caspase releases the chromophore p-nitroaniline (pNA). The liberated pNA produces a yellow color that can be quantified by measuring its absorbance at a wavelength of 405 nm using a spectrophotometer or a microplate reader. cephamls.comechelon-inc.comelabscience.com The level of caspase enzymatic activity in a given sample, such as a cell lysate, is directly proportional to the amount of pNA released, which is reflected in the color intensity. This allows for the determination of caspase activity by comparing the absorbance of a test sample to that of a control. cephamls.com The assay can be adapted for different volumes, such as in a 96-well plate (100 µl) or a 1 ml cuvette. cephamls.com It is important to note that plastic cuvettes can interfere with absorption readings at 405 nm, making quartz cuvettes a more suitable choice for spectrophotometric measurements. cephamls.com

The general procedure for such an assay involves several key steps:

Preparation of cell lysates from apoptotic and non-apoptotic cells. bio-rad.com

Incubation of the cell lysate with the Z-VDVAD-pNA substrate in a suitable reaction buffer.

Measurement of the absorbance of the released pNA at 405 nm over a specific time course. sigmaaldrich.com

Calculation of the caspase activity based on the rate of pNA release, often calibrated against a standard curve of known pNA concentrations. sigmaaldrich.com

For accurate quantification of caspase activity, it is essential to ensure that the assay is performed within its linear range. This means that the rate of pNA production should be proportional to the concentration of the active caspase enzyme in the sample. If the absorbance readings are outside the linear range of the instrument, the cell lysates may need to be diluted and the assay repeated. The reaction is typically monitored over time, with readings taken at regular intervals to determine the initial velocity of the reaction. sigmaaldrich.com This time-course analysis helps to ensure that the measurements are taken during the linear phase of the reaction before substrate depletion or enzyme inactivation becomes a limiting factor. The dynamic range of the assay refers to the concentration range of the caspase over which a reliable and linear response can be measured.

Optimization of in vitro Caspase Activity Assays

To achieve reliable and reproducible results, several parameters of the in vitro caspase activity assay using Z-VDVAD-pNA must be carefully optimized. These include the composition of the reaction buffer, the incubation conditions, and the preparation of the enzyme source.

The composition of the reaction buffer is critical for optimal caspase activity. A typical caspase assay buffer includes several key components designed to maintain the stability and activity of the enzyme.

Common Buffer Components:

Buffering Agent: HEPES or PIPES are commonly used to maintain a stable pH, typically around 7.2 to 7.4. nih.govtandfonline.com

Salts: Sodium chloride (NaCl) is included to maintain ionic strength. nih.govtandfonline.com

Reducing Agent: Dithiothreitol (DTT) is essential to maintain the active site cysteine of the caspase in a reduced state. nih.govtandfonline.com

Chelating Agent: EDTA is often added to chelate divalent metal ions that could inhibit caspase activity. nih.govtandfonline.com

Detergent: A non-ionic detergent like CHAPS is included to help solubilize proteins and prevent non-specific interactions. nih.govtandfonline.com

Stabilizer: Glycerol or sucrose (B13894) may be added to stabilize the enzyme. nih.govtandfonline.com

A standard caspase assay buffer might contain 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1 mM EDTA, 0.1% CHAPS, and 10% glycerol. nih.gov It is also crucial that the Z-VDVAD-pNA substrate is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being added to the reaction mixture. sigmaaldrich.com

| Component | Typical Concentration | Function | Reference |

|---|---|---|---|

| HEPES or PIPES | 20-50 mM | Buffering agent (pH 7.2-7.4) | nih.govtandfonline.com |

| NaCl | 100-150 mM | Maintains ionic strength | nih.govtandfonline.comacs.org |

| DTT | 10 mM | Reducing agent for active site cysteine | nih.govtandfonline.comacs.org |

| EDTA | 0.1-1 mM | Chelates divalent metal ions | nih.govtandfonline.com |

| CHAPS | 0.1% | Non-ionic detergent | nih.govtandfonline.comacs.org |

| Glycerol or Sucrose | 10% or 1.5% | Enzyme stabilizer | nih.govtandfonline.comacs.org |

The conditions under which the assay is incubated, including temperature and time, significantly impact the results. Caspase activity assays are typically incubated at 37°C for a period ranging from one to two hours, or even longer for samples with very low enzyme activity. sigmaaldrich.comnih.gov

A time-course analysis, where the absorbance at 405 nm is monitored at regular intervals, is crucial for several reasons. sigmaaldrich.comnih.gov It allows for the determination of the initial reaction velocity (the linear phase of the reaction), which is the most accurate measure of enzyme activity. sigmaaldrich.com This approach helps to avoid underestimation of activity that can occur if a single endpoint measurement is taken after the reaction has slowed down due to substrate limitation or enzyme instability. For example, in a 384-well plate format, the absorbance of each well can be monitored every minute for 60 minutes to generate a progress curve. nih.gov

The source of the caspase enzyme for the assay can be either from cellular extracts or from purified recombinant enzymes. The preparation method for each is critical to ensure the integrity and activity of the enzyme.

Preparation of Cellular Extracts:

Cell Lysis: Cells that have been induced to undergo apoptosis are harvested and lysed to release their intracellular contents. This is typically done by resuspending the cell pellet in a cold lysis buffer. The amount of lysis buffer used is often proportional to the number of cells.

Incubation and Centrifugation: The cell lysate is incubated on ice to allow for complete lysis and then centrifuged at high speed to pellet cellular debris.

Supernatant Collection: The resulting supernatant, which contains the cytosolic proteins including the caspases, is carefully collected for use in the assay. bio-rad.com For long-term storage, these extracts should be kept at -70°C to minimize freeze-thaw cycles. bio-rad.com

Use of Recombinant Enzymes: Alternatively, purified recombinant caspase enzymes can be used in the assay. This approach is often employed for inhibitor screening or for detailed kinetic studies of the enzyme. acs.org The recombinant enzyme is diluted to a known concentration in the appropriate assay buffer before the addition of the Z-VDVAD-pNA substrate. acs.org This allows for a more controlled and standardized assay system.

Integration into High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on specific biological targets. beckman.es Z-VDVAD-pNA, as a chromogenic substrate for caspase-2, is well-suited for HTS applications aimed at identifying modulators of this key apoptotic enzyme.

Automation Strategies for Z-VDVAD-pNA Based Assays

The successful integration of Z-VDVAD-pNA-based assays into HTS workflows heavily relies on automation to ensure speed, throughput, and data quality. beckman.es Automated systems, such as robotic liquid handlers and plate readers, are employed to perform the repetitive tasks of dispensing reagents, incubating reactions, and measuring the colorimetric signal produced by the cleavage of p-nitroanilide (pNA). beckman.escephamls.com

These automated platforms can be configured to handle various plate formats, from standard 96-well plates to higher-density 384-well plates, significantly increasing the number of compounds that can be screened in a given timeframe. beckman.esnih.gov The precise timing and consistent execution offered by automation minimize variability between wells and plates, which is crucial for the reliability of HTS data. beckman.es

Data Acquisition and Analysis in Multiwell Plate Formats

In HTS campaigns utilizing Z-VDVAD-pNA, data acquisition is typically performed using a microplate reader capable of measuring absorbance at or near 405 nm, the wavelength at which the cleaved pNA chromophore absorbs light. cephamls.comnih.gov The intensity of the colorimetric signal is directly proportional to the amount of pNA released, and thus to the activity of caspase-2. aatbio.com

The raw absorbance data from the multiwell plates are then subjected to a rigorous analysis pipeline. This process often involves:

Data Normalization: To account for plate-to-plate variability, data is often normalized. Control-based normalization uses positive and negative controls on each plate to define the upper and lower bounds of the assay's activity. uzh.ch

Quality Control: Statistical parameters like the Z'-factor are calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS. uzh.ch

Hit Identification: Compounds that produce a significant change in caspase-2 activity compared to controls are identified as "hits." This is often determined by setting a threshold based on statistical measures like the standard deviation of the control samples. uzh.ch

Methodological Advancements and Future Considerations

The field of apoptosis research is continually evolving, with ongoing efforts to develop more sensitive and specific tools for studying caspase activity.

Development of Fluorescent Analogues (e.g., Z-VDVAD-AFC)

A significant advancement in the detection of caspase activity has been the development of fluorogenic substrates. aatbio.com A key example is Z-VDVAD-AFC, a fluorescent analogue of Z-VDVAD-pNA. In this compound, the pNA chromophore is replaced with 7-amino-4-trifluoromethylcoumarin (AFC). medchemexpress.com

Upon cleavage by caspase-2, free AFC is released, which is highly fluorescent. medchemexpress.com This fluorescence can be measured using a fluorescence microplate reader, offering a different detection modality compared to the absorbance-based measurement of pNA. aatbio.com The development of such fluorescent analogues provides researchers with alternative and sometimes more sensitive methods for quantifying caspase activity. aatbio.com

Comparative Utility of Chromogenic versus Fluorogenic Substrates

The choice between a chromogenic substrate like Z-VDVAD-pNA and a fluorogenic substrate like Z-VDVAD-AFC depends on several factors, including the specific experimental requirements and available instrumentation.

| Feature | Chromogenic Substrates (e.g., Z-VDVAD-pNA) | Fluorogenic Substrates (e.g., Z-VDVAD-AFC) |

| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |

| Instrumentation | Spectrophotometer or Absorbance Microplate Reader | Fluorometer or Fluorescence Microplate Reader |

| Sensitivity | Generally considered less sensitive | Often more sensitive, allowing for detection of lower enzyme concentrations |

| Signal Stability | The colored product (pNA) is generally stable | The fluorescent product (AFC) is also stable |

| Cost | Often more cost-effective | Can be more expensive |

| Interference | Less prone to interference from colored compounds in the sample | Can be susceptible to interference from fluorescent compounds in the sample |

While fluorogenic assays can offer higher sensitivity, chromogenic assays are often simpler to perform and less susceptible to certain types of interference. nih.govnih.gov For instance, one study comparing detection systems in an ELISA found that a chromogenic substrate provided the best balance of cost, ease of use, and performance for their specific application. nih.gov However, another study noted that fluorogenic substrates could provide a higher binding ratio, potentially increasing confidence in positive results. nih.gov Ultimately, the selection between these two types of substrates is a trade-off between sensitivity, cost, and the specific context of the experiment.

Applications of Z Vdvad Pna in Cellular and Molecular Biology Research

Elucidation of Caspase-2 Activation Pathways

The study of caspase-2 activation is fundamental to understanding its role in initiating apoptosis. Z-VDVAD-pNA has been instrumental in clarifying the upstream signals and molecular platforms that lead to the activation of this enigmatic protease.

Assessment of Caspase-2 Activation in Cellular Models of Apoptosis

In various cellular models of apoptosis, the activation of caspase-2 is a key event that can be precisely monitored using Z-VDVAD-pNA. For instance, in Jurkat cells, a human T-lymphocyte cell line widely used for studying apoptosis, treatment with agents like doxorubicin (B1662922) leads to a measurable increase in Z-VDVAD-pNA cleavage, indicating caspase-2 activation. medchemexpress.com This activation is often a prelude to the loss of mitochondrial membrane potential and subsequent apoptotic events. medchemexpress.com The use of Z-VDVAD-pNA allows for the quantitative assessment of caspase-2 activity in response to diverse apoptotic stimuli, providing a reliable method to probe the initial phases of the cell death cascade. cephamls.com In human monocytic U937 cells, treatment with 7-ketocholesterol, a pro-apoptotic oxysterol, also induces changes that can be monitored in the presence of caspase inhibitors, suggesting a link between caspase activity and lipid metabolism during apoptosis. nih.gov

Role of Caspase-2 in Stress-Induced Apoptosis (e.g., DNA damage, oxidative stress)

Caspase-2 plays a significant, albeit complex, role in apoptosis induced by various cellular stresses, including DNA damage and oxidative stress. nih.govnih.gov The activation of caspase-2 in response to genotoxic stress is often mediated by a high molecular weight complex known as the PIDDosome, which assembles in response to DNA damage. mdpi.com This platform, consisting of the proteins PIDD, RAIDD, and caspase-2, facilitates the dimerization and auto-activation of caspase-2. mdpi.combiologists.com Studies have shown that in response to DNA damaging agents, caspase-2 activation is a critical upstream event leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. pnas.org The use of Z-VDVAD-pNA allows researchers to quantify this stress-induced caspase-2 activity and investigate its dependence on upstream regulators like p53 and the PIDDosome components. mdpi.compnas.org For example, RNAi silencing of PIDD has been shown to suppress apoptosis induced by both wild-type p53 and a transcriptionally impaired mutant, highlighting the importance of the PIDD-caspase-2 axis in DNA damage-induced cell death. pnas.org Furthermore, caspase-2 has been implicated in apoptosis triggered by endoplasmic reticulum (ER) stress, where it has been identified as the protease responsible for cleaving Bid, a pro-apoptotic Bcl-2 family member. nih.gov

Functional Linkages between Caspase-2 and Downstream Apoptotic Effectors

While classified as an initiator caspase, caspase-2's connection to downstream executioner caspases is not always direct. nih.govfrontiersin.org Unlike other initiator caspases such as caspase-8 and -9, caspase-2 does not efficiently process and activate executioner caspases like caspase-3 and -7 directly under physiological conditions. biologists.comnih.gov Instead, a primary mechanism by which caspase-2 propagates the apoptotic signal is through the cleavage of the Bcl-2 family protein Bid. nih.govoup.com Cleavage of Bid generates a truncated form, tBid, which translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP). nih.govoup.com This leads to the release of cytochrome c, which then triggers the formation of the apoptosome and the activation of caspase-9, ultimately leading to the activation of executioner caspases. pnas.orgnih.gov Therefore, Z-VDVAD-pNA is crucial for dissecting this indirect pathway by allowing researchers to specifically measure the initial caspase-2 activation that sets this cascade in motion. Unbiased genetic screens have confirmed that Bid is a critical functional substrate of caspase-2, and its cleavage is essential for PIDDosome-induced apoptosis. oup.com

Dissection of Proteolytic Cascades in Cellular Processes

The precise and ordered activation of proteases is a hallmark of many fundamental cellular processes, with programmed cell death being a prime example. Z-VDVAD-pNA serves as a valuable reagent for dissecting these intricate proteolytic cascades.

Characterization of Protease Dynamics in Programmed Cell Death

Programmed cell death is orchestrated by a cascade of proteolytic enzymes, primarily the caspases. frontiersin.orgnih.govpreprints.orgresearchgate.net The activation of these proteases in a hierarchical manner ensures the orderly dismantling of the cell. frontiersin.orgpreprints.org Initiator caspases, once activated by specific stimuli, cleave and activate downstream executioner caspases, which in turn cleave a host of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. frontiersin.orgnih.gov Z-VDVAD-pNA, with its specificity for caspase-2, allows researchers to pinpoint the activation of this particular initiator caspase within the broader proteolytic network. cephamls.com By using Z-VDVAD-pNA in conjunction with substrates for other caspases, scientists can map the temporal and hierarchical relationships between different proteases during apoptosis. This is particularly important for understanding the unique role of caspase-2, which can be activated by specific cellular stresses and can function both upstream and downstream of the mitochondria. nih.gov The ability to quantify caspase-2 activity specifically helps to distinguish its contribution from that of other caspases in the complex web of proteolytic events that govern cell fate.

Investigation of Initiator Caspase Functions

Initiator caspases, including caspase-2, -8, -9, and -10, stand at the apex of the caspase cascade, responsible for integrating death signals and initiating the proteolytic chain of events. frontiersin.orgnih.gov Caspase-2, with its long pro-domain containing a CARD domain, is structurally similar to other initiator caspases and is activated through proximity-induced dimerization within large protein complexes like the PIDDosome. mdpi.comnih.gov Z-VDVAD-pNA is a key tool for specifically investigating the function of caspase-2 as an initiator. By measuring its activity, researchers can explore the upstream signaling pathways that lead to its activation, such as those triggered by genotoxic stress. mdpi.com Furthermore, understanding the substrate specificity of caspase-2, for which VDVAD is the optimal recognition sequence, provides insights into its unique biological roles. sigmaaldrich.comnih.govpnas.org While it shares some substrate overlap with executioner caspases, its preference for a pentapeptide sequence sets it apart. frontiersin.orgsigmaaldrich.comnih.gov This allows for the design of specific tools like Z-VDVAD-pNA to probe its distinct functions in apoptosis and other cellular processes, such as cell cycle control and tumor suppression. frontiersin.org

Screening for Novel Protease Inhibitors and Activators

The chromogenic substrate Z-VDVAD-pNA (trifluoroacetate salt) is a pivotal tool for the high-throughput screening (HTS) of novel protease modulators, particularly those targeting caspase-2. The principle of the assay is straightforward: the caspase-2 enzyme cleaves the pentapeptide sequence VDVAD, releasing the chromogenic molecule p-nitroaniline (pNA). The release of pNA results in a yellow color that can be quantified by measuring its absorbance. This colorimetric assay allows for the rapid and sensitive screening of large chemical libraries to identify compounds that either inhibit or activate caspase-2.

The amino acid sequence Val-Asp-Val-Ala-Asp (VDVAD) is a preferred recognition motif for caspase-2. nih.govnih.gov This makes Z-VDVAD-pNA a highly relevant substrate for identifying specific inhibitors of this enzyme. However, it is noteworthy that other caspases, such as caspase-3, can also cleave this sequence, which makes counter-screening against other caspases a critical step in identifying truly selective inhibitors. nih.gov Research efforts have focused on modifying the VDVAD sequence to improve selectivity for caspase-2. nih.govresearchgate.net

In a typical HTS campaign, a library of chemical compounds is incubated with caspase-2 and the Z-VDVAD-pNA substrate. Compounds that effectively inhibit the enzyme will prevent the cleavage of the substrate, resulting in little to no color change. This allows for the efficient identification of potential inhibitors from a vast number of compounds.

Table 1: Representative Data from a Primary HTS for Caspase-2 Inhibitors This table illustrates hypothetical results from an initial high-throughput screen where various compounds are tested for their ability to inhibit caspase-2 activity using the Z-VDVAD-pNA substrate.

| Compound ID | Concentration | % Caspase-2 Inhibition |

| Cmpd-001 | 10 µM | 92% |

| Cmpd-002 | 10 µM | 8% |

| Cmpd-003 | 10 µM | 95% |

| Cmpd-004 | 10 µM | 45% |

Following primary screening, "hit" compounds (e.g., Cmpd-001 and Cmpd-003) would undergo further testing to confirm their activity, determine their potency (IC50 values), and assess their selectivity against other caspase enzymes.

Pan-caspase inhibitors are broad-spectrum inhibitors that target multiple caspases simultaneously. One of the most widely used pan-caspase inhibitors is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). invivogen.compromega.com This compound acts as a cell-permeable, irreversible inhibitor that binds to the catalytic site of most caspases. invivogen.compromega.com

The Z-VDVAD-pNA substrate is instrumental in specifically quantifying the inhibitory effect of pan-caspase inhibitors like Z-VAD-FMK on caspase-2. By measuring the reduction in pNA release in the presence of varying concentrations of the inhibitor, researchers can determine the inhibitor's potency (IC50) against caspase-2. While Z-VAD-FMK is a potent inhibitor for many caspases, some sources suggest it is a weak inhibitor of caspase-2. selleckchem.com This characterization is crucial for interpreting results from experiments that use Z-VAD-FMK to block apoptosis, as it clarifies the extent to which caspase-2 is affected. nih.govresearchgate.net

Table 2: Comparative IC50 Values of Caspase Inhibitors against Caspase-2 This table provides a sample comparison of the potency of a pan-caspase inhibitor versus a hypothetical selective caspase-2 inhibitor, with activity measured using a Z-VDVAD-pNA-based assay.

| Inhibitor | Type | Target(s) | IC50 against Caspase-2 |

| Z-VAD-FMK | Pan-Caspase | Caspases 1, 3, 4, 7, etc. tebubio.com | ~1-10 µM |

| Selective Inhibitor A | Selective | Caspase-2 | ~50-100 nM |

Beyond identifying inhibitors, screening assays utilizing Z-VDVAD-pNA can also be adapted to discover compounds that activate or otherwise modulate caspase-2 activity. While the search for inhibitors is more common, finding activators could have therapeutic potential, for instance, by promoting apoptosis in cancer cells. oup.com

In a screen for activators, the desired outcome is an increase in the colorimetric signal, indicating enhanced cleavage of Z-VDVAD-pNA. A compound that increases the rate of pNA release would be flagged as a potential caspase-2 activator. Recently, a class of compounds was identified that directly targets and activates caspase-2, leading to apoptosis. oup.com This discovery highlights the potential of screening methodologies to uncover novel mechanisms of enzyme regulation.

Table 3: Representative Data from a Primary Screen for Caspase-2 Activators This table shows hypothetical results for a screen designed to identify compounds that enhance caspase-2 activity.

| Compound ID | Concentration | % Change in Caspase-2 Activity |

| Cmpd-X01 | 10 µM | +150% |

| Cmpd-X02 | 10 µM | -5% |

| Cmpd-X03 | 10 µM | +5% |

| Cmpd-X04 | 10 µM | +125% |

Compounds showing significant enhancement (e.g., Cmpd-X01 and Cmpd-X04) would be selected for further investigation to confirm their activating properties and elucidate their mechanism of action.

Advanced Structural and Computational Investigations

Detailed Molecular Interactions at the Enzyme Active Site

The binding of Z-VDVAD-pNA to the active site of caspase-2 is a highly specific process governed by a network of molecular interactions. These interactions, including hydrogen bonds and hydrophobic contacts, are critical for the stable association of the inhibitor with the enzyme and are dictated by the unique architecture of the caspase-2 active site.

Hydrogen Bonding Networks and Hydrophobic Interactions of Z-VDVAD-pNA

While specific hydrogen bonding and hydrophobic interaction data for the Z-VDVAD-pNA variant is not extensively detailed in the provided results, the interactions of the closely related Ac-VDVAD-CHO with caspase-2 provide a strong model. The binding is stabilized by hydrogen bonds between the P4 aspartic acid of the inhibitor and the backbone of the L4 loop at Phe250 and with Asn232 in the L3 loop. nih.gov Additionally, the carbonyl oxygen of the P5 valine forms a hydrogen bond with the backbone of Thr233 in the L3 loop. nih.gov

Hydrophobic interactions also play a significant role. For instance, the S4 binding site of caspase-2 is described as a smaller hydrophilic pocket, typically favoring an aspartic acid. nih.gov In contrast, the S2 subsite is a long groove that can accommodate larger residues. nih.gov

Role of Subsite Pockets (S1, S2, S3, S4, S5) in Substrate Binding

The active site of caspase-2 is comprised of several subsite pockets (S1-S5) that each contribute to the specificity of substrate binding.

S1 Pocket: This pocket is highly conserved among caspases and is specifically shaped to accommodate an aspartate residue at the P1 position, a key determinant of caspase specificity. nih.gov The deep, basic nature of the S1 pocket, formed by conserved arginine and glutamine residues, explains the stringent requirement for aspartate at P1. nih.gov

S2 Pocket: The S2 subsite of caspase-2 is notably different from that of other caspases like caspase-3. It forms a long groove, which allows it to bind bulkier amino acid residues at the P2 position. nih.gov This structural feature is a key determinant for designing selective caspase-2 inhibitors. nih.gov The presence of a smaller alanine (B10760859) residue (Ala228) in caspase-2, in place of a larger tyrosine in caspase-3, contributes to the expansion of the S2 subsite. nih.gov

S3 Pocket: Caspase-2 shows a preference for a smaller hydrophobic valine residue at the P3 position. nih.gov This contrasts with caspases like caspase-8 and -9, which have a second arginine in their S3 pocket to bind negatively charged residues. nih.gov

S4 Pocket: The S4 binding site in caspase-2 is a relatively small, hydrophilic pocket that typically prefers an aspartic acid residue. nih.gov

S5 Pocket: A unique feature of caspase-2 is its preference for an occupied S5 binding subsite, accommodating residues like valine or tryptophan. nih.gov This requirement for a five-amino-acid motif contributes to its substrate selectivity over other caspases that typically recognize tetrapeptide sequences. nih.govnih.gov

| Subsite | Preferred Residue/Characteristics in Caspase-2 | Key Interacting Residues |

| S1 | Aspartate (P1) | Conserved Arg-179, Arg-341, Gln-283 nih.gov |

| S2 | Bulky residues, long R-groups nih.gov | Ala228 (contributes to larger pocket) nih.gov |

| S3 | Small hydrophobic (e.g., Valine at P3) nih.gov | |

| S4 | Small hydrophilic (e.g., Aspartic acid) nih.gov | |

| S5 | Occupied (e.g., Valine, Tryptophan) nih.gov |

Conformational Changes Upon Z-VDVAD-pNA Binding to Caspase-2

The binding of a substrate or inhibitor to the active site of caspase-2 can induce conformational changes. Structural studies indicate that in its zymogen form, the substrate-binding loops of caspase-2 are flexible and unstructured. nih.gov Upon substrate binding, these loops are thought to undergo a conformational change to form a productive binding site. nih.gov The initial binding event is crucial for breaking a salt bridge involving Arg-378, which holds the zymogen in a non-substrate binding conformation. nih.gov This breakage allows for the necessary conformational shifts to achieve an active state. nih.gov

In Silico Modeling and Predictive Studies

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for investigating the interactions between inhibitors like Z-VDVAD-pNA and their target enzymes.

Molecular Docking of Z-VDVAD-pNA and Structural Analogues

Molecular docking studies have been employed to model the binding of Ac-VDVAD-CHO, a close analogue of Z-VDVAD-pNA, to the active site of caspase-2. nih.gov These studies have been instrumental in visualizing the near-identical binding modes of this inhibitor scaffold to both caspase-2 and caspase-3, highlighting the challenges in achieving selectivity. nih.gov By examining the docked poses, researchers can identify key interactions and explore how modifications to the inhibitor structure, such as introducing bulky residues at the P2 position, can enhance selectivity for caspase-2. nih.govnih.gov

Molecular Dynamics Simulations of Caspase-2:Z-VDVAD-pNA Complexes

While specific molecular dynamics simulation studies on the Z-VDVAD-pNA complex were not found in the search results, this technique is a powerful approach to study the dynamic behavior of the enzyme-inhibitor complex. Such simulations can provide insights into the stability of the binding interactions over time, the flexibility of different regions of the protein and the inhibitor, and the role of solvent molecules in the binding process. For caspase-2, simulations could elucidate the dynamic nature of the flexible loops in the active site and how their movement is affected by the binding of Z-VDVAD-pNA.

Computational Prediction of Caspase-2 Substrate Specificity

The computational prediction of caspase-2 substrates is a complex field, largely due to the enzyme's overlapping specificity with other caspases, particularly the executioner caspases-3 and -7. frontiersin.orgnih.gov Early studies identified the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) as the optimal cleavage motif for caspase-2. nih.govfrontiersin.org This preference for a five-residue sequence is a distinguishing feature, as most other caspases efficiently recognize tetrapeptide sequences. nih.gov The compound Z-VDVAD-pNA, a chromogenic substrate, is designed based on this sequence. Upon cleavage by caspase-2, it releases p-nitroanilide (pNA), which can be quantified colorimetrically to measure enzyme activity.

Despite the VDVAD sequence being optimal, it is not entirely specific to caspase-2. Caspase-3 and caspase-7 can also cleave VDVAD-based substrates, albeit with lower efficiency. nih.gov This lack of absolute specificity has been a significant hurdle in selectively monitoring caspase-2 activity in complex biological systems and has driven the search for more selective substrates. nih.gov

To address this challenge, researchers have turned to computational and bioinformatic approaches. These methods analyze protein sequences and structures to predict potential caspase cleavage sites. monash.eduplos.org By combining primary sequence analysis with structural information, such as secondary structure and solvent accessibility, computational models can rank potential cleavage sites within the human proteome. monash.edupnas.org Machine learning algorithms, like Support Vector Machines (SVM) and Random Forest classifiers, are trained on datasets of experimentally verified caspase cleavage sites to improve predictive accuracy. plos.orgpnas.org

Several computational tools have been developed to aid in the prediction of caspase substrates, including:

GraBCas: Uses a position-specific scoring matrix to predict cleavage sites. plos.org

CASVM: Employs a Support Vector Machine-based method. plos.org

Cascleave: Another tool designed for predicting caspase substrate cleavage sites. monash.edu

These predictive models provide valuable, experimentally testable hypotheses about novel caspase-2 substrates, helping to narrow down candidates for laboratory validation. monash.edu For instance, a quantitative mass spectrometry-based study validated the utility of SVM scores in identifying genuine caspase-2 cleavage sites from a vast number of predictions. pnas.org

Research has also focused on identifying novel, more selective peptide sequences. One study, using a yeast-based transcriptional reporter system, defined the minimal substrate specificity of caspase-2 and identified Ac-VDTTD-AFC as a substrate that is cleaved more efficiently and selectively by caspase-2 compared to the commonly used Ac-VDVAD-AFC. nih.gov Such findings are crucial for developing the next generation of specific reagents to dissect the precise biological roles of caspase-2.

Interactive Data Table: Comparison of Caspase-2 Substrates

| Substrate Sequence | Selectivity for Caspase-2 | Cleavage by other Caspases | Key Findings | Reference |

|---|---|---|---|---|

| VDVAD | Optimal, but not entirely specific | Also cleaved by caspase-3 and -7 | The classical and most efficiently cleaved peptide sequence for caspase-2. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| DEVD | Low | Preferred motif for caspase-3 and -7, but also recognized by caspase-2 | Demonstrates significant overlap in specificity between caspase-2 and executioner caspases. frontiersin.org | frontiersin.org |

| VDTTD | Significantly more selective than VDVAD | Cleaved by caspase-3, but at a much slower rate compared to caspase-2 | Identified through a yeast-based system as a more selective substrate for caspase-2. nih.gov | nih.gov |

| DVPD | Low | Cleaved by caspase-2 and caspase-3 at similar rates | Derived from the potential cleavage site in the Runx1 protein; lacks selectivity. nih.gov | nih.gov |

Future Research Directions and Translational Perspectives

Design and Synthesis of Caspase-2-Selective Substrates with Enhanced Specificity

The pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is recognized as an optimal cleavage motif for Caspase-2. nih.gov However, the utility of substrates like Z-VDVAD-pNA is limited by their cross-reactivity with other caspases, particularly the executioner caspases-3 and -7. frontiersin.orgnih.gov This lack of specificity can confound the interpretation of experimental results, making it challenging to dissect the specific contributions of Caspase-2 in complex biological systems.

Future research is focused on developing next-generation substrates with enhanced selectivity for Caspase-2. This involves a multi-pronged approach combining peptide library screening, structural biology insights, and synthetic chemistry.

Rational Design Based on Structural Insights:

A key strategy involves exploiting the subtle differences in the substrate-binding pockets of various caspases. While the active sites of caspases share significant homology, variations in the loops surrounding the catalytic cleft can be leveraged to design more selective substrates. nih.gov For instance, the S2 subsite of Caspase-2 can accommodate larger and negatively charged residues compared to Caspase-3. nih.gov Structure-based design efforts have led to the synthesis of novel inhibitors with improved selectivity, providing a roadmap for creating more specific substrates. nih.govacs.org

Empirical Screening and Novel Sequence Identification:

Systematic screening of peptide libraries has proven effective in identifying novel and more selective caspase substrates. A notable success in this area is the identification of the peptide sequence Ac-VDTTD-AFC (N-Acetyl-Val-Asp-Thr-Thr-Asp-7-Amino-4-trifluoromethylcoumarin). nih.gov This substrate was found to be cleaved more efficiently by Caspase-2 and exhibited better selectivity against Caspase-3 when compared to VDVAD-based reagents. nih.gov

| Substrate | Relative Cleavage Efficiency by Caspase-2 | Relative Cleavage Efficiency by Caspase-3 | Fold Selectivity (Caspase-2/Caspase-3) | Reference |

| Ac-VDVAD-AFC | 1.0 | 1.0 | 1.0 | nih.gov |

| Ac-VDTTD-AFC | ~4.0 | ~1.7 | ~2.4 | nih.gov |

Table 1. Comparison of cleavage efficiency and selectivity of Ac-VDTTD-AFC versus Ac-VDVAD-AFC for Caspase-2 and Caspase-3. The data indicates that Ac-VDTTD-AFC is a more efficient and selective substrate for Caspase-2.

Further research in this area will likely involve the use of unnatural amino acids and peptidomimetics to create substrates with even greater specificity and improved pharmacokinetic properties for potential in vivo applications.

Development of Z-VDVAD-pNA Conjugates for in vivo Imaging of Caspase-2 Activity

While Z-VDVAD-pNA is primarily used for in vitro colorimetric assays, the VDVAD peptide sequence holds potential for the development of probes for in vivo imaging of Caspase-2 activity. frontiersin.orgsigmaaldrich.com Non-invasive imaging of protease activity in living organisms can provide invaluable insights into disease progression and response to therapy.

The development of such probes typically involves conjugating the caspase-specific peptide sequence to a reporter molecule, such as a fluorophore or a radionuclide. One promising approach is the use of genetically encoded fluorescent probes based on Fluorescence Resonance Energy Transfer (FRET). nih.govmdpi.com In a FRET-based sensor, two different fluorescent proteins are linked by a peptide containing the caspase cleavage site (e.g., VDVAD). In the intact state, FRET occurs between the two fluorophores. Upon cleavage by active Caspase-2, the fluorophores separate, leading to a change in the fluorescent signal that can be detected by microscopy. nih.gov

Another strategy involves the creation of activatable fluorescent probes. nih.gov These probes are initially in a quenched or non-fluorescent state. Upon cleavage by the target caspase, a conformational change or release of the quenching moiety leads to a significant increase in fluorescence. For in vivo applications, near-infrared (NIR) fluorophores are particularly advantageous due to their deeper tissue penetration and lower autofluorescence. youtube.com

While direct conjugation of Z-VDVAD-pNA for in vivo imaging is not a common strategy due to the properties of the p-nitroanilide chromophore, the VDVAD peptide itself can be derivatized. For instance, replacing the pNA group with a fluorophore and incorporating a reactive group like a fluoromethyl ketone (FMK) can create an activity-based probe (ABP) that covalently binds to the active caspase, allowing for more stable and long-lasting detection. rndsystems.com

Future work will focus on optimizing the cell permeability, target specificity, and signal-to-noise ratio of these imaging probes to enable sensitive and accurate monitoring of Caspase-2 activity in preclinical models of disease and, potentially, in human patients.

Integration of Z-VDVAD-pNA Assays with Proteomics for Substrate Identification

Understanding the full spectrum of proteins cleaved by Caspase-2 is crucial for elucidating its biological functions. While Z-VDVAD-pNA itself is a synthetic substrate, the principle of using a specific peptide sequence to probe for enzyme activity can be powerfully integrated with proteomic techniques to identify novel endogenous substrates.

Modern proteomic workflows, particularly those employing mass spectrometry (MS), have revolutionized the study of protease substrates. nih.govpnas.orgpnas.org One such technique is N-terminomics, which allows for the global identification of protein cleavage events within a cell. pnas.orgpnas.org

To identify Caspase-2 substrates, a modified VDVAD peptide probe can be synthesized. Instead of a pNA group, the peptide would be tagged with a handle for enrichment, such as biotin. This biotinylated VDVAD probe, often in the form of an irreversible inhibitor like an FMK derivative, can be introduced into cell lysates or even living cells. The probe will covalently bind to active Caspase-2. Subsequently, the Caspase-2 and any associated proteins (including its substrates) can be pulled down using streptavidin beads. The enriched proteins can then be identified by mass spectrometry. rsc.org

Another approach involves treating cell lysates with active Caspase-2 and then using quantitative proteomic methods to identify the newly generated protein N-termini. pnas.org This method provides a direct readout of caspase cleavage events on a proteome-wide scale. By comparing the cleavage patterns of different caspases, researchers can identify substrates that are preferentially cleaved by Caspase-2. pnas.org

| Proteomic Technique | Principle | Application for Caspase-2 Substrate Discovery | Reference |

| Activity-Based Protein Profiling (ABPP) with peptide probes | A reactive probe (e.g., VDVAD-FMK-biotin) covalently labels the active site of the target enzyme. | Isolation and identification of active Caspase-2 and its interacting partners from complex mixtures. | rsc.org |

| N-terminomics | Global identification and quantification of protein N-termini, including those newly generated by proteolysis. | Identification of endogenous proteins cleaved by Caspase-2 in response to specific stimuli. | pnas.orgpnas.org |

| Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) | A library of diverse peptides is incubated with the protease, and the cleavage products are identified by MS. | Determination of the detailed substrate specificity of Caspase-2 to refine consensus cleavage motifs. | escholarship.org |

Table 2. Proteomic strategies for the identification of Caspase-2 substrates. These methods provide powerful tools to expand our understanding of the Caspase-2 degradome.

The integration of such proteomic approaches will be instrumental in building a comprehensive map of the Caspase-2 substrate landscape, offering critical clues to its diverse biological functions.

Elucidating the Enigmatic Biological Roles of Caspase-2 in Health and Disease

Caspase-2 holds a unique position within the caspase family. While it shares features with initiator caspases, its substrate preference is more akin to that of executioner caspases. nih.gov Its role extends beyond the classical apoptotic pathways, and it is increasingly implicated in a variety of non-apoptotic functions, making it a subject of intense research. frontiersin.orgspringernature.com

Role in Apoptosis:

Caspase-2 is activated in response to a range of cellular stresses, including DNA damage, heat shock, and oxidative stress. nih.govnih.gov One of its key activation platforms is the PIDDosome, a large protein complex that assembles in response to genotoxic stress and leads to the dimerization and activation of Caspase-2. frontiersin.orgnih.gov Once active, Caspase-2 can contribute to apoptosis through the cleavage of substrates like BID, which links it to the mitochondrial apoptotic pathway. frontiersin.org

Non-Apoptotic Functions:

Perhaps more intriguing are the emerging non-apoptotic roles of Caspase-2. There is growing evidence for its involvement in:

Tumor Suppression: Caspase-2 has been identified as a tumor suppressor in several cancer models. frontiersin.org This function may be linked to its ability to cleave MDM2, a negative regulator of the p53 tumor suppressor protein, leading to p53 stabilization and cell cycle arrest. frontiersin.org

Cell Cycle Regulation: Studies have shown that Caspase-2-deficient cells can exhibit accelerated proliferation and defects in cell cycle checkpoints, suggesting a role in maintaining genomic stability. frontiersin.orgspringernature.com

DNA Repair: Caspase-2 appears to be involved in the cellular response to DNA damage, potentially by modulating the activity of DNA repair proteins. springernature.comnih.gov

Autophagy: Recent findings suggest that Caspase-2 can act as a negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.govresearchgate.net

The diverse and sometimes contradictory roles of Caspase-2 highlight the complexity of its regulation and function. The development of more specific tools, such as the advanced substrates and probes discussed in the preceding sections, will be essential to unraveling the enigmatic nature of this critical protease and its impact on human health and disease.

Q & A

Basic: What is the primary research application of Z-VDVAD-pNA (trifluoroacetate salt), and how does its mechanism enable caspase-2 detection?

Z-VDVAD-pNA is a colorimetric substrate designed to detect caspase-2 activity in vitro. The peptide sequence (Val-Asp-Val-Ala-Asp) is cleaved by caspase-2 at the Asp residue, releasing p-nitroaniline (pNA). This cleavage event produces a measurable absorbance shift at 405 nm, enabling quantification of enzyme activity. Researchers should incubate the substrate with lysates or purified caspase-2 at 37°C, using kinetic or endpoint assays. Control experiments with caspase-2 inhibitors (e.g., Z-VDVAD-FMK) are critical to confirm specificity .

Basic: What storage conditions are required to maintain Z-VDVAD-pNA stability, and why?

The compound should be stored at -20°C in lyophilized form to prevent hydrolysis or degradation of the peptide backbone. Trifluoroacetate (TFA) salts are hygroscopic, and exposure to moisture or repeated freeze-thaw cycles can reduce shelf life. For reconstitution, use anhydrous dimethyl sulfoxide (DMSO) or buffer solutions pre-adjusted to neutral pH (e.g., 20 mM HEPES, pH 7.4). Aliquoting into single-use volumes minimizes variability in long-term studies .

Basic: What safety precautions are necessary when handling trifluoroacetate salts in laboratory settings?

Trifluoroacetic acid (TFA) and its salts can cause respiratory irritation, skin burns, and ocular damage. Use fume hoods , nitrile gloves, and safety goggles during handling. Waste containing TFA must be neutralized with sodium bicarbonate before disposal. Studies indicate that TFA derivatives may persist in environmental systems, requiring adherence to institutional chemical hygiene plans .

Advanced: How can researchers mitigate interference from non-target proteases when using Z-VDVAD-pNA in caspase-2 assays?

Caspase-2 shares substrate motifs with caspases-3 and -7. To address cross-reactivity:

- Optimize buffer conditions : Include 150 mM NaCl to suppress non-specific protease activity.

- Use selective inhibitors : Pre-incubate samples with 10 µM DEVD-CHO (caspase-3/7 inhibitor) or Ac-VDVAD-CHO (caspase-2 inhibitor).

- Validate with knockout models : Caspase-2-deficient cell lysates can confirm assay specificity.

Parallel fluorogenic substrates (e.g., Z-VDVAD-AFC) may provide complementary validation due to differing detection sensitivities .

Advanced: What methodological considerations are critical for quantifying caspase-2 activity under varying pH or ionic strength conditions?

Caspase-2 activity is pH-sensitive, with optimal activity reported between pH 6.8–7.4 . Researchers should:

- Pre-equilibrate reaction buffers : Use 50 mM phosphate or Tris-HCl buffers with 1 mM EDTA.

- Account for ionic strength : High NaCl (>200 mM) can inhibit activity, while 100 mM enhances specificity.

- Include reducing agents : 10 mM DTT maintains caspase-2 in its active conformation.

Calibrate assays using recombinant caspase-2 and compare kinetic parameters (K_m, V_max) across conditions .

Advanced: How does the trifluoroacetate counterion influence the solubility and assay performance of Z-VDVAD-pNA?

Trifluoroacetate (TFA) enhances peptide solubility in aqueous buffers but may introduce artifacts:

- Charge effects : TFA’s strong acidity can lower buffer pH if not neutralized, altering enzyme kinetics.

- Interference in spectroscopy : TFA absorbs at 210–230 nm, requiring baseline correction in UV-Vis assays.

- Alternative salts : Acetate or hydrochloride salts may reduce interference but require solubility testing.

Pre-neutralization with 0.1% ammonium bicarbonate or dialysis into assay buffers can mitigate these issues .

Advanced: How can researchers validate conflicting data on caspase-2 activation pathways using Z-VDVAD-pNA?

Discrepancies in caspase-2 activation (e.g., DNA damage vs. metabolic stress) require:

- Time-course assays : Measure activity at 0, 2, 6, and 24 hours post-stimulus.

- Subcellular fractionation : Isolate nuclear/cytoplasmic fractions to localize activation.

- Multiplex assays : Combine Z-VDVAD-pNA with fluorogenic substrates (e.g., FAM-VDVAD-FMK) for live-cell imaging.

Cross-referencing with Western blotting for cleaved caspase-2 (e.g., p19/p12 fragments) resolves false positives .

Advanced: What strategies improve the detection limit of Z-VDVAD-pNA in low-abundance caspase-2 samples?

- Signal amplification : Use horseradish peroxidase (HRP)-conjugated secondary antibodies in ELISA-based formats.

- Enhanced substrates : Pair pNA detection with diazo coupling reagents (e.g., Fast Garnet GBC) for color intensification.

- Pre-concentration steps : Ultrafiltration (10 kDa cutoff) enriches caspase-2 from diluted lysates.

Limit of detection (LOD) can reach 0.1 nM caspase-2 with optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.